3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

Vue d'ensemble

Description

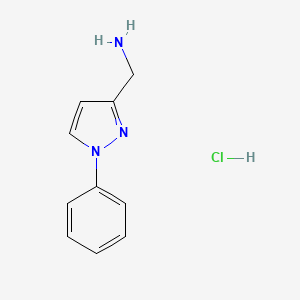

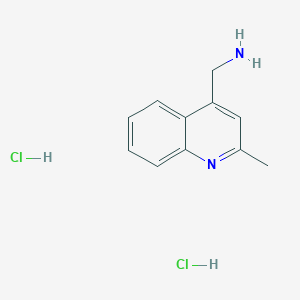

“3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the empirical formula C12H12N2O . It is a solid substance .

Molecular Structure Analysis

The molecular weight of “3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde” is 200.24 . The SMILES string representation is O=C([H])C1=CN(C2=CC=C©C=C2)N=C1C . For more detailed structural analysis, crystallographic studies would be needed .Applications De Recherche Scientifique

Chemical Industry

This compound is available for purchase from chemical suppliers like Sigma-Aldrich . It’s used in the chemical industry for various purposes, including the synthesis of other complex compounds .

Synthesis of Pyrazole Derivatives

Pyrazole derivatives, including 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde, are synthesized for various research purposes . These compounds are often used as building blocks in the synthesis of more complex molecules .

Medicinal Chemistry

Pyrazole derivatives are extensively studied in medicinal chemistry due to their diverse biological activities . They have been found to exhibit antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .

Agriculture

In the agricultural sector, pyrazole derivatives are used in the development of new pesticides and herbicides . Their unique chemical properties make them effective in controlling a variety of pests and weeds .

Drug Discovery

The unique properties of pyrazole derivatives make them valuable in drug discovery . They are often used as a core structure in the development of new drugs .

Molecular Docking Studies

3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde can be used in molecular docking studies . These studies are crucial in understanding the interaction between molecules and can help in the design of new drugs .

Synthesis of Fused Pyrazolo Derivatives

This compound can be used in the synthesis of fused pyrazolo derivatives . These derivatives have been found to exhibit a range of biological activities and are of interest in various fields of research .

Organic Synthesis

As a five-membered heterocycle, pyrazoles are highly valued in organic synthesis . 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde, as a pyrazole derivative, is used in the synthesis of a wide range of organic compounds .

Propriétés

IUPAC Name |

3-methyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-3-5-12(6-4-9)14-7-11(8-15)10(2)13-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFANPGNRHKUSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C(=N2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde behave as a ligand in complex formation?

A1: 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde, often denoted as PMFP-Me, acts as a bidentate ligand, coordinating to metal ions through two donor atoms. These are the oxygen atom of the carbonyl group and the nitrogen atom within the pyrazole ring. This chelating behavior leads to the formation of stable metal complexes with various geometries, influenced by factors like the metal ion and other ligands present. []

Q2: What insights were gained from the spectroscopic characterization of manganese(III) complexes incorporating 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde?

A2: Researchers synthesized and characterized mononuclear and binuclear manganese(III) complexes featuring PMFP-Me as a ligand. Through techniques like FT-IR, electronic spectroscopy, and mass spectrometry, they confirmed the successful coordination of PMFP-Me to manganese(III) ions. Furthermore, these analyses, combined with magnetic susceptibility measurements, indicated a square pyramidal geometry around the manganese(III) ion in these complexes. [] These findings highlight the utility of spectroscopic methods in elucidating the structural features of metal complexes involving this pyrazolone derivative.

Q3: What makes 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde attractive for developing light-emitting materials?

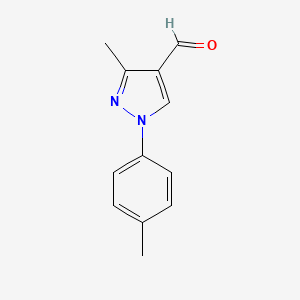

A3: 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde (L2) and its related derivatives show promise as ancillary ligands in phosphorescent iridium(III) complexes for organic light-emitting devices (OLEDs). When incorporated into an iridium complex with the common emitter 2-phenylpyridine (ppy), L2 contributed to a high photoluminescence quantum yield, a desirable property for efficient OLEDs. [] This suggests that modifications to the pyrazole-carbaldehyde structure could be a strategy for fine-tuning the luminescent properties of these materials for improved OLED performance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1417209.png)

![methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate hydrochloride](/img/structure/B1417210.png)

![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B1417211.png)

![Methyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B1417213.png)

![Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B1417216.png)

amine](/img/structure/B1417218.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B1417226.png)